

(R)-4-Propyldihydrofuran-2(3H)-one: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (R)-4-Propyldihydrofuran-2(3H)-one

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Propyldihydrofuran-2(3H)-one, a chiral γ -lactone, is a pivotal intermediate in the synthesis of the third-generation antiepileptic drug, Brivaracetam.^{[1][2]} Its stereochemistry is crucial for the pharmacological activity of the final active pharmaceutical ingredient, making its enantiomerically pure synthesis a subject of significant research. This technical guide provides an in-depth overview of the discovery, history, physicochemical properties, and synthesis of **(R)-4-Propyldihydrofuran-2(3H)-one**. Detailed experimental protocols for key synthetic methods are provided, and synthetic workflows are visualized to facilitate understanding.

Introduction and Historical Context

(R)-4-Propyldihydrofuran-2(3H)-one, with the CAS number 63095-51-2, belongs to the class of γ -butyrolactones.^{[2][3]} While the γ -butyrolactone scaffold is found in numerous natural products, **(R)-4-Propyldihydrofuran-2(3H)-one** has gained prominence primarily as a synthetic building block in the pharmaceutical industry.^[2]

The history of this specific molecule is intrinsically linked to the development of novel antiepileptic drugs. The quest for enantiomerically pure compounds to be used as chiral synthons has driven the development of various synthetic routes to **(R)-4-Propyldihydrofuran-**

2(3H)-one. Early reports on the synthesis of optically active γ -lactones laid the groundwork for the preparation of this specific molecule.

While a definitive "discovery" of the molecule in the context of a natural product or a standalone biologically active agent is not apparent, its first documented syntheses appear in the late 1970s and early 1980s. Notably, the work of Olof Ceder and his group in 1977 is among the earliest cited preparations of this chiral lactone. Subsequent research by chemists such as Mukaiyama and Chamberlin further refined and expanded the synthetic repertoire for accessing this important chiral intermediate.

The significance of **(R)-4-propyldihydrofuran-2(3H)-one** surged with its identification as a key intermediate for Brivaracetam. This has led to the development of numerous, more efficient, and industrially scalable synthetic methods in recent years.

Physicochemical and Spectroscopic Data

The physical and chemical properties of **(R)-4-propyldihydrofuran-2(3H)-one** are summarized in the tables below. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₂ O ₂	[4]
Molecular Weight	128.17 g/mol	[4]
Appearance	Colorless to yellow oily liquid	[1][2][5]
Boiling Point	226.3 ± 8.0 °C (Predicted)	[4][6]
Density	0.983 ± 0.06 g/cm ³ (Predicted)	[4][6]
Solubility	Slightly soluble in chloroform, methanol, and ethanol.	[1][2][5]
Storage Temperature	2-8°C	[1][2][5]
Refractive Index	1.437 (Predicted)	[6]
Flash Point	85.3 ± 15.9 °C (Predicted)	[6]
Vapor Pressure	0.1 ± 0.4 mmHg at 25°C (Predicted)	[6]

Table 2: Spectroscopic Data

Technique	Data	Reference(s)
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 4.42 (t, J = 8.0 Hz, 1H), 3.93 (t, J = 8.0 Hz, 1H), 2.65-2.54 (m, 2H), 2.19 (dd, J = 16.3, 7.3 Hz, 1H), 1.48-1.44 (m, 2H), 1.40-1.30 (m, 2H), 0.95 (t, J = 7.1 Hz, 3H)	[1]
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): 177.3, 73.4, 35.4, 35.2, 34.5, 20.5, 13.9	[1]

Key Synthetic Methodologies

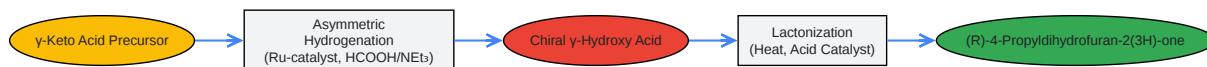
Several synthetic routes to **(R)-4-propyldihydrofuran-2(3H)-one** have been reported, ranging from classical methods to modern catalytic approaches. Below are detailed protocols for some of the key historical and industrially relevant methods.

Synthesis via Asymmetric Hydrogenation and Lactonization

This method represents a modern and efficient approach to the synthesis of chiral γ -lactones.

Experimental Protocol:

- Step 1: Asymmetric Hydrogenation: A suitable γ -keto acid precursor is subjected to asymmetric transfer hydrogenation. A common catalyst system is a Ruthenium complex with a chiral ligand, using a formic acid-triethylamine azeotrope as the hydrogen source. The reaction is typically carried out in an organic solvent at a controlled temperature.
- Step 2: Lactonization: The resulting chiral γ -hydroxy acid is then cyclized to the corresponding γ -lactone. This is often achieved by heating the reaction mixture, sometimes with the addition of an acid catalyst.
- Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the pure **(R)-4-propyldihydrofuran-2(3H)-one**.



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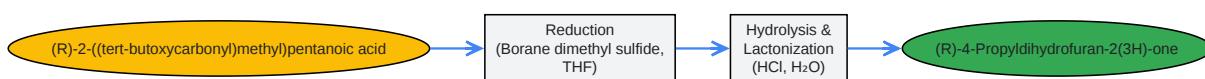
Asymmetric Hydrogenation and Lactonization Workflow

Synthesis from **(R)-2-((tert-butoxycarbonyl)methyl)pentanoic acid**

This method involves the reduction of a carboxylic acid derivative followed by cyclization.

Experimental Protocol:

- Step 1: Reduction: (R)-2-((tert-butoxycarbonyl)methyl)pentanoic acid is dissolved in tetrahydrofuran and cooled in an ice bath. A solution of borane dimethyl sulfide complex is added dropwise, maintaining a low temperature. The reaction is then stirred at room temperature for several hours.
- Step 2: Hydrolysis and Lactonization: The reaction is cooled again, and hydrochloric acid is added dropwise. The mixture is stirred for an extended period at room temperature.
- Work-up and Purification: Saturated sodium chloride solution is added, and the product is extracted with an organic solvent like methyl tert-butyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by vacuum distillation to yield **(R)-4-propyldihydrofuran-2(3H)-one**.



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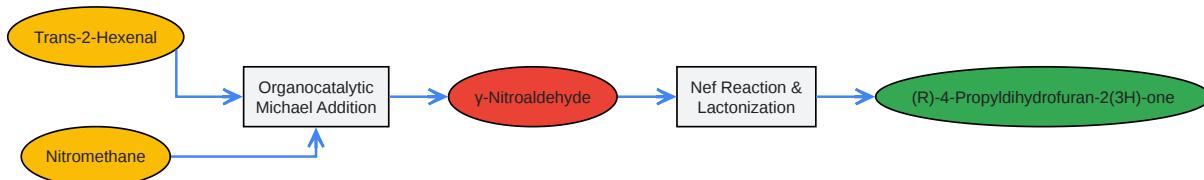
Reduction and Lactonization Workflow

Organocatalytic Asymmetric Synthesis

A more recent and greener approach involves organocatalysis to establish the stereocenter.

Experimental Protocol:

- Step 1: Michael Addition: Trans-2-hexenal and nitromethane undergo an organocatalytic Michael addition. A chiral diarylprolinol silyl ether is often used as the organocatalyst.
- Step 2: Nef Reaction and Lactonization: The resulting γ -nitroaldehyde is then subjected to a Nef reaction, followed by in-situ lactonization to yield the desired product.
- Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.



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Organocatalytic Synthesis Workflow

Biological Relevance and Applications

The primary and most significant application of **(R)-4-propyldihydrofuran-2(3H)-one** is its role as a key chiral intermediate in the synthesis of Brivaracetam.^{[1][2]} Brivaracetam is a third-generation antiepileptic drug used for the treatment of partial-onset seizures. The (R)-configuration of the propyl group in the lactone is essential for the desired stereochemistry and, consequently, the biological activity of Brivaracetam.

While some γ -butyrolactone derivatives exhibit a range of biological activities, there is limited evidence to suggest that **(R)-4-propyldihydrofuran-2(3H)-one** itself possesses significant pharmacological effects. Its utility lies in its chemical structure, which provides a versatile scaffold for the construction of more complex molecules.

Beyond its use in the synthesis of Brivaracetam, this compound may also serve as a building block in the synthesis of other chiral molecules for various applications in the pharmaceutical and fine chemical industries.

Conclusion

(R)-4-Propyldihydrofuran-2(3H)-one stands as a testament to the importance of chiral intermediates in modern drug development. From its early academic syntheses to its current role in the industrial production of a vital antiepileptic medication, the journey of this molecule highlights the continuous evolution of synthetic organic chemistry. The development of efficient, stereoselective, and sustainable methods for its preparation remains an active area of research, driven by the demand for enantiomerically pure pharmaceuticals. This guide has

provided a comprehensive overview of its history, properties, and synthesis, offering a valuable resource for researchers and professionals in the field.

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